molecular formula C11H16ClN3O2S B7640165 N-(2-amino-2-methylpropyl)-4-cyanobenzenesulfonamide;hydrochloride

N-(2-amino-2-methylpropyl)-4-cyanobenzenesulfonamide;hydrochloride

Cat. No. B7640165
M. Wt: 289.78 g/mol
InChI Key: SWAGUJVQMLNGKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-amino-2-methylpropyl)-4-cyanobenzenesulfonamide;hydrochloride, commonly known as AMPSA, is a chemical compound that has been used in scientific research for many years. It is a sulfonamide derivative that has been shown to have a variety of biochemical and physiological effects. AMPSA is primarily used in laboratory experiments to investigate the mechanisms of action of various biological processes.

Mechanism of Action

The mechanism of action of AMPSA is not fully understood, but it is believed to involve the inhibition of carbonic anhydrase activity. Carbonic anhydrase is an enzyme that catalyzes the conversion of carbon dioxide and water to bicarbonate ion and protons. By inhibiting the activity of this enzyme, AMPSA may disrupt the acid-base balance in the body, leading to a variety of physiological effects.
Biochemical and Physiological Effects
AMPSA has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase, as well as other enzymes, such as acetylcholinesterase. AMPSA has also been shown to have anticonvulsant properties and may be useful in the treatment of epilepsy. Additionally, AMPSA has been shown to have diuretic properties and may be useful in the treatment of edema.

Advantages and Limitations for Lab Experiments

One of the advantages of using AMPSA in laboratory experiments is that it is a potent inhibitor of carbonic anhydrase, making it a useful tool for investigating the role of this enzyme in various biological processes. However, one limitation of using AMPSA is that it may have off-target effects on other enzymes, which could complicate the interpretation of experimental results.

Future Directions

There are many potential future directions for research involving AMPSA. One area of interest is the development of new sulfonamide derivatives that may have improved activity and selectivity for specific enzymes. Another area of interest is the investigation of the physiological effects of AMPSA in animal models, which could provide insights into its potential therapeutic applications. Additionally, further studies are needed to fully understand the mechanisms of action of AMPSA and to determine its potential usefulness in the treatment of various medical conditions.

Synthesis Methods

AMPSA can be synthesized through a multistep process that involves the reaction of 2-amino-2-methylpropanol with cyanogen bromide to form N-(2-amino-2-methylpropyl) cyanamide. This intermediate is then reacted with 4-chlorobenzenesulfonyl chloride to form AMPSA.

Scientific Research Applications

AMPSA has been used in a variety of scientific research applications, including studies on the mechanisms of action of various biological processes. It has been shown to be a potent inhibitor of carbonic anhydrase, an enzyme that plays a critical role in the regulation of acid-base balance in the body. AMPSA has also been used to study the effects of sulfonamide derivatives on the activity of other enzymes, such as acetylcholinesterase.

properties

IUPAC Name

N-(2-amino-2-methylpropyl)-4-cyanobenzenesulfonamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2S.ClH/c1-11(2,13)8-14-17(15,16)10-5-3-9(7-12)4-6-10;/h3-6,14H,8,13H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWAGUJVQMLNGKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNS(=O)(=O)C1=CC=C(C=C1)C#N)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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